2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine
Overview
Description
2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine is an organic compound with the molecular formula C9H15N3O It is a heterocyclic compound containing both a pyrazole and a morpholine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the biological activity of the target .
Biochemical Pathways
Related compounds have been shown to influence the nad+ salvage pathway .
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Result of Action
Related compounds have shown growth inhibition in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine typically involves the reaction of 4-methyl-1H-pyrazole with morpholine in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrazole ring is alkylated by the morpholine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the morpholine ring.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Methyl-1H-pyrazole
- Morpholine derivatives
Uniqueness
2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine is unique due to its dual functionality, combining the properties of both pyrazole and morpholine rings. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-[(4-methylpyrazol-1-yl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-4-11-12(6-8)7-9-5-10-2-3-13-9/h4,6,9-10H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQFITQMUYFYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233921 | |
Record name | Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-58-8 | |
Record name | Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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